An In-depth Technical Guide to the Chemical Structure of Levofloxacin N-oxide
An In-depth Technical Guide to the Chemical Structure of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin N-oxide is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. It is also identified as a degradation product of levofloxacin, particularly upon exposure to daylight.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Levofloxacin N-oxide, intended for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
Levofloxacin N-oxide is formed by the oxidation of the nitrogen atom on the methylpiperazinyl ring of levofloxacin. This structural modification results in the formation of an N-oxide functional group.
Chemical Name: (3S)-9-Fluoro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][4]benzoxazine-6-carboxylic acid
Synonyms: Levofloxacin Impurity C, (S)-4-(6-Carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide
Physicochemical Properties
A summary of the key physicochemical properties of Levofloxacin N-oxide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | |
| Molecular Weight | 377.37 g/mol | |
| CAS Number | 117678-38-3 | |
| Appearance | Off-White to Pale Green Solid | |
| Melting Point | >146°C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | |
| pKa | 5.19 ± 0.40 (Predicted) |
Synthesis of Levofloxacin N-oxide
An established method for the preparation of Levofloxacin N-oxide involves the direct oxidation of levofloxacin using a suitable oxidizing agent, such as hydrogen peroxide.
Experimental Protocol: Synthesis of Levofloxacin N-oxide
A patented method for the synthesis of Levofloxacin N-oxide is as follows:
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Dissolution: Levofloxacin (0.03 mol) is mixed with 500 mL of 0.1 mol/L hydrochloric acid solution. The mixture is heated to 80-100°C with stirring until complete dissolution.
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Oxidation: The solution is cooled to 60-80°C. 100 mL of 30% (w/w) hydrogen peroxide solution is added in three portions. After each addition, the reaction is allowed to proceed for 3-5 hours.
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Isolation: The resulting reaction solution is dried by distillation.
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Purification: The residue is recrystallized from water to yield Levofloxacin N-oxide with a reported purity of over 99.5%.
This method provides a straightforward and high-yield route to Levofloxacin N-oxide, suitable for producing a reference standard.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for Levofloxacin N-oxide.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unequivocal identification and characterization of Levofloxacin N-oxide. While comprehensive, publicly available spectra for Levofloxacin N-oxide are limited, this section outlines the expected spectral features and provides data for the parent compound, levofloxacin, for comparative purposes.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of Levofloxacin N-oxide.
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Expected Molecular Ion: [M+H]⁺ = 378.14
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High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data for Levofloxacin (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.66 (s) | 147.9 |
| H-5 | 7.91 (d) | 138.9 |
| H-8 | 7.58 (d) | 120.2 |
| H-4'a, H-4'b | 4.43 (m) | 66.5 |
| H-3'a, H-3'b | 4.34 (m) | 49.5 |
| H-10', H-12' | 3.35 (m) | 50.1 |
| H-9', H-13' | 2.89 (m) | 55.2 |
| CH₃ | 2.33 (s) | 43.1 |
| C-4 | 176.5 | - |
| C-6 | 166.7 | - |
| C-4a | 156.9 | - |
| C-7 | 145.4 | - |
| C-10a | 125.8 | - |
| C-5a | 111.4 | - |
| C-9 | 106.3 | - |
Data is for the parent compound, Levofloxacin, and is provided for reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Levofloxacin N-oxide is expected to be similar to that of levofloxacin, with the addition of a characteristic N-O stretching vibration.
Key IR Absorptions for Levofloxacin
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (carboxylic acid) |
| ~2900 | C-H stretch |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1620 | C=O stretch (pyridone) |
| ~1300 | C-N stretch |
| ~1200 | C-F stretch |
Data is for the parent compound, Levofloxacin, and is provided for reference. The N-O stretch in Levofloxacin N-oxide is expected in the 950-970 cm⁻¹ region.
Biological Activity and Significance
Levofloxacin N-oxide is considered a minor and pharmacologically inactive metabolite of levofloxacin. Its primary significance in drug development is as an impurity and a reference standard for analytical and stability studies of levofloxacin.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of Levofloxacin N-oxide. The information presented is intended to be a valuable resource for scientists and professionals involved in the research and development of fluoroquinolone antibiotics. The provided data and protocols can aid in the identification, synthesis, and analysis of this important metabolite and impurity of levofloxacin.
